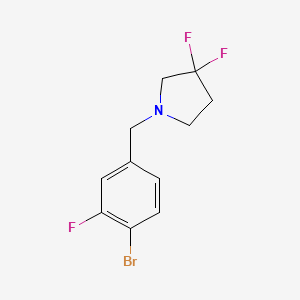

1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine

Vue d'ensemble

Description

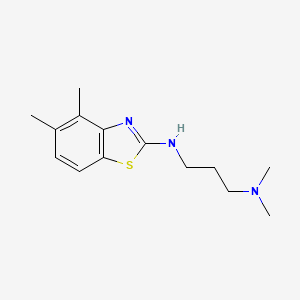

The compound “1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are involved in many biological activities and are part of several pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrolidine ring substituted at the 3,3-positions with fluorine atoms and at the 1-position with a 4-bromo-3-fluorobenzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromo, fluoro, and pyrrolidine groups in this case) would influence its properties .Applications De Recherche Scientifique

Synthesis and Crystal Structure

Synthesis of Complexes : Two complexes were synthesized using 1-(4′ bromo 2′ fluorobenzyl)pyridinium bromide and 1-(4′ bromo 2′ fluoro benzyl)pyrazinium bromide, resulting in triclinic and monoclinic crystal structures. The size and nature of the cation played a significant role in the crystal packing and intermolecular interactions in these complexes (X. Jing & S. Img, 2003).

Difluoromethylenation and Synthesis of Chiral 3,3-Difluoropyrrolidines : A method using [difluoro(phenylthio)methyl]trimethylsilane for difluoromethylenation was developed. This approach effectively synthesized chiral 2,4-disubstituted 3,3-difluoropyrrolidines, highlighting the importance of fluorine substitution in modulating biological properties and enzyme inhibition (Ya Li & Jinbo Hu, 2007).

Ion-Pair Nickel(III) Complexes : New ion-pair complexes with [Ni(bdt) 2 ] were prepared, showing that these complexes exhibit ferromagnetic behavior in an antiferromagnetic exchange system. The study indicates spin canting as a potential cause for this phenomenon (Jingli Xie et al., 2003).

Radioligand and PET Imaging

NCQ 115 as a Dopamine D-2 Receptor Antagonist : NCQ 115, a fluorine-containing compound, was studied for its potential as a radioligand in positron emission tomography (PET) imaging. The fluorine atom in NCQ 115 facilitated its labeling for PET studies, and the compound showed significant uptake in the striatum of a monkey, indicating its potential in dopamine D-2 receptor imaging (C. Halldin, T. Högberg, & L. Farde, 1994).

Synthesis and Binding Properties of Fluorinated Benzamide : The synthesis and binding properties of a fluorinated benzamide, NCQ 115, were investigated. It was found to bind to dopamine D2 receptors with high affinity and selectivity, making it a promising candidate for in vivo brain studies and PET imaging (H. Hall et al., 1991).

Molecular Magnets and Crystallographic Studies

- Molecular Magnets : A study on the synthesis, structural characterizations, and magnetic behaviors of new complexes, including 1-(3',4',5'-trifluorobenzyl)pyridinium [M(mnt)2]-, showed these compounds possess interesting magnetic properties and potential for use in molecular magnets (X. Ren et al., 2006).

Alcohol Protecting Group

- New Alcohol Protecting Group : The introduction of a new benzyl ether-type protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, showed stability to oxidizing conditions and compatibility with p-methoxybenzyl ethers, making it useful in the stereocontrolled synthesis of beta-mannopyranosides (D. Crich, Linfeng Li, & M. Shirai, 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-bromo-3-fluorophenyl)methyl]-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-9-2-1-8(5-10(9)13)6-16-4-3-11(14,15)7-16/h1-2,5H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZFUTFADLMZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415690.png)

![5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol](/img/structure/B1415693.png)

![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415695.png)

![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol](/img/structure/B1415697.png)

![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)

![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)